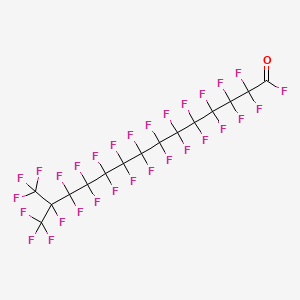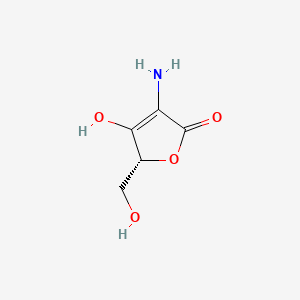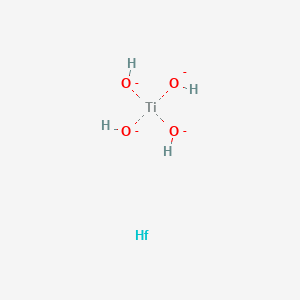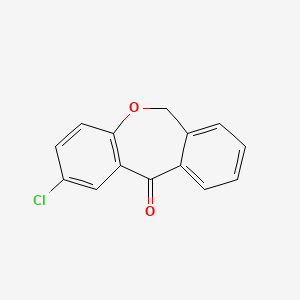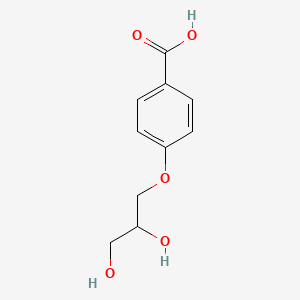
4-(2,3-Dihydroxypropoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydroxypropoxy)benzoic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is substituted with a 2,3-dihydroxypropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydroxypropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with glycidol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the nucleophilic attack of the hydroxyl group of 4-hydroxybenzoic acid on the epoxide ring of glycidol, resulting in the formation of the 2,3-dihydroxypropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dihydroxypropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,3-dioxopropoxy)benzoic acid.
Reduction: Formation of 4-(2,3-dihydroxypropoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydroxypropoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of coordination polymers and other complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(2,3-dihydroxypropoxy)benzoic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. The compound’s ability to chelate metal ions also plays a role in its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Lacks the 2,3-dihydroxypropoxy group, making it less versatile in certain applications.
2,3-Dihydroxybenzoic acid: Contains hydroxyl groups on the benzene ring, but lacks the propoxy group.
4-(2-Hydroxyethoxy)benzoic acid: Similar structure but with a shorter ethoxy chain instead of the 2,3-dihydroxypropoxy group.
Uniqueness
4-(2,3-Dihydroxypropoxy)benzoic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which provide a combination of reactivity and versatility. The 2,3-dihydroxypropoxy group enhances its solubility and ability to form hydrogen bonds, making it suitable for a wide range of applications in chemistry, biology, and materials science.
Eigenschaften
CAS-Nummer |
4180-57-8 |
|---|---|
Molekularformel |
C10H12O5 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
4-(2,3-dihydroxypropoxy)benzoic acid |
InChI |
InChI=1S/C10H12O5/c11-5-8(12)6-15-9-3-1-7(2-4-9)10(13)14/h1-4,8,11-12H,5-6H2,(H,13,14) |
InChI-Schlüssel |
KHVXZWBZADAAPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)


![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)

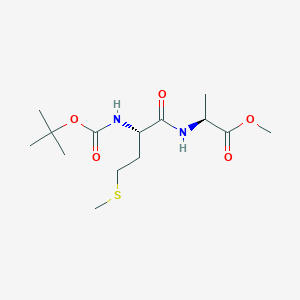
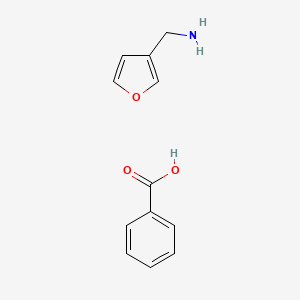
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
